rac-(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid
Description
Properties
CAS No. |
2307754-19-2 |
|---|---|
Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
rac-(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a morpholine ring and a pyrazole moiety, suggest diverse biological activities.
Biological Activity Overview
Initial studies indicate that this compound may exhibit interactions with various biological targets, particularly protein kinases, which are crucial in cancer therapy and other diseases. The following sections detail specific biological activities and research findings related to this compound.
Interaction Studies
Research has shown that the compound interacts with several protein kinases, suggesting its role as a potential kinase inhibitor. These interactions can lead to significant implications for therapeutic applications, particularly in oncology.
Table 1: Interaction Profile of this compound
| Target Protein | Interaction Type | Implication |
|---|---|---|
| Protein Kinase A | Inhibition | Potential cancer treatment |
| Protein Kinase B | Modulation | Metabolic regulation |
| Protein Kinase C | Activation | Cell signaling |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, it exhibited significant cytotoxicity against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cell lines.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on the COLO201 cell line, the compound demonstrated a dose-dependent decrease in cell viability. The following results were observed:
Figure 1: Dose-Response Curve for COLO201 Cell Line
Dose Response Curve
Note: Data represents mean ± SD from three independent experiments.
The mechanism through which this compound exerts its effects involves modulation of key signaling pathways associated with cell proliferation and survival. The compound's ability to induce cell cycle arrest has been documented, particularly in the G0/G1 phase.
Table 2: Cell Cycle Analysis Results
| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| 0 | 50 | 30 | 20 |
| 10 | 70 | 15 | 15 |
| 30 | 85 | 10 | 5 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical structural analogs and their distinguishing features:
*Note: Molecular weight for the target compound inferred from analogs due to lack of direct data.
Analysis of Structural and Functional Differences
Pyrazole Positional Isomerism
The analog rac-(2S,3R)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid (pyrazol-5-yl vs. pyrazol-4-yl in the target) demonstrates how substituent positioning affects electronic and steric properties.
Heterocycle Variations
- Pyrrolidine vs. Morpholine : Replacement of the morpholine oxygen with a pyrrolidine ring (e.g., rac-(2R,3R)-1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile ) reduces polarity, likely decreasing aqueous solubility. The tert-butyl and nitrile groups further enhance lipophilicity, which could improve membrane permeability but reduce target specificity .
- Oxane vs. Morpholine : The oxane analog (rac-2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid ) replaces morpholine’s oxygen with a tetrahydropyran ring. This subtle change may modulate ring conformation and dipole moments, influencing interactions with chiral environments .
Substituent Modifications
The imidazole-containing analog (rac-1,3-dioxo-...-imidazol-2-yl...carboxylate) introduces a basic heterocycle (imidazole) instead of pyrazole.
Hypothetical Pharmacological Implications
While direct comparative pharmacological data are absent in the provided evidence, structural trends suggest:
Morpholine vs. Pyrrolidine/Oxane : Morpholine’s oxygen may improve solubility and hydrogen-bonding capacity, favoring targets like proteases or kinases. Pyrrolidine/oxane derivatives might excel in CNS targets due to increased lipophilicity.
Pyrazole vs. Imidazole: Pyrazole’s dual nitrogen atoms offer hydrogen-bond acceptors/donors, whereas imidazole’s basicity could aid in pH-dependent binding.
Preparation Methods
Knorr Pyrazole Synthesis Modifications
The 1-methyl-1H-pyrazol-4-yl group is typically synthesized via condensation of hydrazines with 1,3-diketones. For example:
-
Hydrazine hydrate reacts with ethyl 3-(dimethylamino)-2-(methoxycarbonyl)acrylate under acidic conditions to form the pyrazole core.
-
Methylation at the N1 position is achieved using dimethyl sulfate or safer alternatives like methyl triflate , yielding 1-methyl-1H-pyrazole-4-carboxylic acid derivatives (62–78% yield).
Directed C-H Functionalization
Recent advances employ palladium-catalyzed C-H activation to introduce the morpholine-linked substituent at the pyrazole’s 4-position:
-
Pd(OAc)₂ with Xantphos ligand enables coupling between 1-methylpyrazole and bromomorpholine precursors (45–63% yield).
-
Steric effects from the 1-methyl group necessitate elevated temperatures (110–130°C) for effective coupling.
Morpholine Ring Construction
Cyclocondensation Strategies
The morpholine ring is formed via acid-catalyzed cyclization of β-amino alcohols with ketones:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amino alcohol synthesis | Epichlorohydrin + NH₃ (0°C, 12 hr) | 81% |
| Cyclization | HCl (aq), reflux, 6 hr | 68% |
| Oxidation | KMnO₄, H₂O, 50°C | 73% |
This method produces racemic morpholine derivatives but requires careful pH control to avoid epimerization.
Asymmetric Catalysis for Stereochemical Control
Chiral bisoxazoline-copper complexes enable enantioselective synthesis of the (2R,3R) configuration:
-
Cu(OTf)₂ (10 mol%)
-
Ligand L (12 mol%)
-
Et₃N (1.5 eq) in CH₂Cl₂ at −40°C
Achieves 88% ee but only 52% yield due to competing racemization pathways.
Comparative Analysis of Synthetic Routes
| Method | Key Advantage | Limitation | Overall Yield |
|---|---|---|---|
| Knorr synthesis + cyclocondensation | Low cost, scalable | Racemic product | 58% |
| C-H activation + asymmetric catalysis | High enantioselectivity | Expensive ligands | 41% |
| Enzymatic hydrolysis | Mild conditions | Substrate specificity | 67% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
